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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzylamine

Cat. No.: B1584177 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-
fluorobenzylamine

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-
fluorobenzylamine (CAS No: 90390-33-3), a key intermediate in pharmaceutical and agrochemical

research.[1][2] As drug development professionals and researchers, a thorough understanding of a

molecule's structural and electronic properties is paramount. Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

fundamental tools for elucidating and confirming molecular structure. This document offers not just the

data, but also the underlying principles and experimental considerations for its acquisition and

interpretation.

Molecular Structure and Overview
3-Chloro-5-fluorobenzylamine is a disubstituted benzylamine with the molecular formula C₇H₇ClFN

and a molecular weight of 159.59 g/mol .[1][2] The strategic placement of electron-withdrawing chloro

and fluoro groups on the aromatic ring significantly influences the electronic environment of the

molecule, which is reflected in its spectroscopic signatures.
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Property Value Source

IUPAC Name
(3-chloro-5-

fluorophenyl)methanamine
[2]

CAS Number 90390-33-3 [2]

Molecular Formula C₇H₇ClFN [2]

Molecular Weight 159.59 g/mol [1]

Monoisotopic Mass 159.0251051 Da [2]

digraph "3-Chloro-5-fluorobenzylamine" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Benzene Ring

C1 [label="C", pos="0,1.5!"];

C2 [label="C", pos="-1.3,-0.75!"];

C3 [label="C", pos="-0.8,-2!"];

C4 [label="C", pos="0.8,-2!"];

C5 [label="C", pos="1.3,-0.75!"];

C6 [label="C", pos="0,0!"]; // Center carbon for substituents

// Substituents

Cl [label="Cl", pos="-2.6,-1.5!", fontcolor="#34A853"];

F [label="F", pos="2.6,-1.5!", fontcolor="#EA4335"];

CH2 [label="CH₂", pos="0,3!"];

NH2 [label="NH₂", pos="0,4.5!"];

// Aromatic Protons

H2[label="H", pos="-2.2, -0.1!"];
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H4[label="H", pos="0, -3!"];

H6[label="H", pos="1.7, 0.4!"];

// Bonds

edge [style=solid];

C1 -- C6;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Double bonds (approximated)

edge [style=bold];

C1 -- C6;

C2 -- C3;

C4 -- C5;

// Substituent Bonds

edge [style=solid, style=bold];

C1 -- CH2;

CH2 -- NH2;

C3 -- Cl;

C5 -- F;

// Proton Bonds

edge [style=solid, style=bold];

C2 -- H2;

C4 -- H4;

C6 -- H6;
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}

Caption: 2D Structure of 3-Chloro-5-fluorobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for organic structure determination, providing

detailed information about the carbon-hydrogen framework.[3]

¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their relative

numbers (integration), and their neighboring protons (splitting pattern).[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.00 Multiplet (m) 3H Ar-H

~ 3.90 Singlet (s) 2H -CH₂-NH₂

~ 1.60 Broad Singlet (br s) 2H -CH₂-NH₂

Interpretation and Expert Insights:

Aromatic Protons (δ ~ 7.20 - 7.00 ppm): Protons attached to an aromatic ring typically resonate in

the 6.5-8.0 ppm region.[5] In this molecule, the three aromatic protons are chemically distinct due to

the substitution pattern. The electron-withdrawing nature of chlorine and fluorine will deshield these

protons, shifting them downfield. Their signals are expected to be complex multiplets due to small

meta and para couplings.

Benzylic Protons (δ ~ 3.90 ppm): The methylene (-CH₂) protons are adjacent to both the aromatic

ring and the nitrogen atom. This benzylic position typically appears around 2.0-3.0 ppm, but the

adjacent electronegative amine group shifts it further downfield to approximately 3.90 ppm.[5]

These two protons are equivalent and have no adjacent protons, so they appear as a sharp singlet.

Amine Protons (δ ~ 1.60 ppm): The chemical shift of amine (-NH₂) protons is highly variable and

depends on concentration, solvent, and temperature due to hydrogen bonding. They often appear
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as a broad singlet and may not always integrate perfectly to two protons. They do not typically

couple with adjacent protons due to rapid chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-fluorobenzylamine in ~0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice

of CDCl₃ is common for its good solubilizing power and minimal spectral overlap with the analyte.

Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Key parameters

include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-

2 seconds.

Data Acquisition: Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise

ratio. The Free Induction Decay (FID) signal is then recorded.

Data Processing: The FID is subjected to a Fourier Transform (FT) to convert the time-domain

signal into the frequency-domain spectrum. Phase and baseline corrections are applied. The

spectrum is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of unique carbon environments in a molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 163 (d, ¹JCF ≈ 245 Hz) C-F

~ 145 C-CH₂NH₂

~ 135 (d, ³JCF ≈ 8 Hz) C-Cl

~ 125 Ar-CH

~ 115 (d, ²JCF ≈ 21 Hz) Ar-CH

~ 113 (d, ²JCF ≈ 25 Hz) Ar-CH

~ 45 CH₂-NH₂
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Interpretation and Expert Insights:

Aromatic Carbons (δ ~ 113 - 163 ppm): Aromatic carbons typically resonate between 120-150 ppm.

[5]

The carbon directly bonded to fluorine (C-F) will show the most significant downfield shift and will

appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz.

This is a definitive diagnostic signal.

The carbons bonded to chlorine (C-Cl) and the aminomethyl group (C-CH₂NH₂) are quaternary

and will also be shifted downfield.

The remaining three aromatic carbons (CH) will show distinct signals, with their chemical shifts

and C-F coupling constants being influenced by their position relative to the fluorine atom.

Benzylic Carbon (δ ~ 45 ppm): The aliphatic benzylic carbon is shielded relative to the aromatic

carbons and is expected around 45 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences in instrument parameters. A proton-decoupled

sequence is standard, which results in all carbon signals appearing as singlets (unless coupled to

other nuclei like fluorine). A wider spectral width (~240 ppm) is used, and a greater number of scans

(often several hundred or thousand) are required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted Characteristic IR Absorptions
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Wavenumber (cm⁻¹) Vibration Type Intensity

3400 - 3250 N-H stretch (amine)
Medium (two bands for primary

amine)

3100 - 3000 Aromatic C-H stretch Medium to Weak

1600 - 1585, 1500 - 1400 C=C aromatic ring stretch Medium to Strong

1470 - 1430 CH₂ bend (scissoring) Medium

1250 - 1020 C-N stretch Medium

1100 - 1000 C-F stretch Strong

800 - 600 C-Cl stretch Strong

Interpretation and Expert Insights:

N-H Stretch: A primary amine (-NH₂) will characteristically show two medium-intensity bands in the

3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H and C=C Stretches: The presence of the benzene ring is confirmed by weak C-H

stretching bands just above 3000 cm⁻¹ and sharp, medium-to-strong C=C stretching bands in the

1600-1400 cm⁻¹ region.[7]

C-Halogen Stretches: The C-F and C-Cl bonds give rise to strong absorptions in the fingerprint

region. The C-F stretch is typically very strong and found around 1100-1000 cm⁻¹, while the C-Cl

stretch appears at lower wavenumbers, typically 800-600 cm⁻¹.[7]

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: As 3-Chloro-5-fluorobenzylamine is likely a liquid at room temperature, the

simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates to create a thin film.

Data Acquisition: The salt plates are mounted in the spectrometer. A background spectrum of the

empty instrument is recorded first. Then, the sample spectrum is recorded, typically by co-adding

16-32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a

molecule and can reveal structural details through the analysis of fragmentation patterns.[3]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass/Charge) Ion Notes

159/161 [M]⁺

Molecular ion peak. The M+2

peak (~32% of M⁺) is

characteristic of one chlorine

atom.

124/126 [M - NH₂ - H]⁺
Loss of the amino group and a

hydrogen atom.

94 [C₆H₃F]⁺ Loss of CH₂NH₂ and Cl.

99 [C₆H₄FCl]⁺

Benzylic cleavage, loss of

CH₂NH₂. This fragment is less

likely to be the base peak.

123/125 [M - HCl]⁺ Likely a significant fragment.

28 [CH₂NH₂]⁺
Benzylic cleavage fragment,

often the base peak.

Note: Predicted m/z values are for the monoisotopic mass.[8]

Interpretation and Fragmentation Pathway:

In Electron Ionization (EI) MS, the primary fragmentation pathway for benzylamines is the cleavage of

the bond beta to the nitrogen atom (benzylic cleavage). This is a highly favorable process as it results

in a stable, resonance-stabilized cation.
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Benzylic Cleavage

Loss of HCl
[C₇H₇ClFN]⁺˙
m/z = 159/161

[CH₂NH₂]⁺
m/z = 30 (Base Peak)- [C₆H₄FCl]˙

[C₇H₆FN]⁺˙
m/z = 123

- HCl

[C₆H₄FCl]˙
Radical

Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation for 3-Chloro-5-fluorobenzylamine.

Molecular Ion (m/z 159/161): The presence of a single chlorine atom is confirmed by the

characteristic isotopic pattern of the molecular ion, with a peak at M+2 that is approximately one-

third the intensity of the M peak.

Base Peak (m/z 30): The most favorable fragmentation is the cleavage of the C-C bond between

the aromatic ring and the benzylic carbon. This would typically form a substituted tropylium ion.

However, for primary benzylamines, the charge is often retained by the nitrogen-containing

fragment, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is frequently the base

peak (most intense signal).

Other Fragments: Loss of neutral molecules like HCl (m/z 123) is also a possible fragmentation

pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) system for

purification and controlled introduction.
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Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass

spectrum.

Conclusion
The structural elucidation of 3-Chloro-5-fluorobenzylamine is reliably achieved through a

combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen

framework and the electronic environment of each nucleus, with C-F coupling providing a definitive

signature. IR spectroscopy validates the presence of key functional groups, including the primary

amine, the aromatic ring, and the carbon-halogen bonds. Finally, mass spectrometry confirms the

molecular weight and reveals characteristic fragmentation patterns consistent with the benzylamine

structure. This comprehensive spectroscopic dataset provides the necessary analytical validation for

researchers and scientists in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorobenzylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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